molecular formula C17H18N2O6S B1668345 Carbenicillin CAS No. 4697-36-3

Carbenicillin

Cat. No.: B1668345
CAS No.: 4697-36-3
M. Wt: 378.4 g/mol
InChI Key: FPPNZSSZRUTDAP-UWFZAAFLSA-N
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Mechanism of Action

Target of Action

Carbenicillin, a broad-spectrum semisynthetic penicillin derivative , primarily targets the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final stage of bacterial cell wall synthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . Once absorbed, the ester is rapidly hydrolyzed to this compound plus indanol, and the released this compound is excreted in urine . The bioavailability of this compound is reported to be 30 to 40% , and it has a protein binding of 30 to 60% . The elimination half-life is approximately 1 hour , and 30 to 40% of the drug is excreted renally .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . It has substantial in vitro activity against a variety of both gram-positive and gram-negative microorganisms . The most important aspect of its profile is its antipseudomonal and antiproteal activity . Because of the high urine levels obtained following administration, this compound has demonstrated clinical efficacy in urinary infections due to susceptible strains of various bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is more stable at lower pH than ampicillin . Additionally, the emergence of antimicrobial resistance can be influenced by the rate of environmental change . Understanding how these factors affect the efficacy and stability of this compound is crucial for optimizing its use in clinical settings.

Biochemical Analysis

Biochemical Properties

Carbenicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis . By binding to these proteins, this compound prevents the cross-linking of peptidoglycan strands, leading to cell lysis and death . Additionally, this compound is more stable than ampicillin and results in fewer satellite colonies on selection plates, making it a preferred selecting agent in molecular biology .

Cellular Effects

This compound exerts its effects on various types of cells by interfering with cell wall synthesis. In bacterial cells, it disrupts the integrity of the cell wall, leading to cell lysis and death . This disruption affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function is primarily due to its ability to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link between two linear peptidoglycan strands, inhibiting the third and final stage of bacterial cell wall synthesis . As a result, the bacterial cell wall becomes weak and unable to maintain its structural integrity, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is highly soluble in water and is acid-labile, meaning it can degrade in acidic environments . Studies have shown that the optical density (OD) values of bacterial cultures exposed to this compound decrease significantly after an incubation time of 60 minutes, indicating progressive cell lysis . Long-term effects on cellular function include the promotion of potassium loss at the distal convoluted tubule of the kidney, leading to hypokalemia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has demonstrated clinical efficacy in treating urinary infections caused by susceptible strains of bacteria . At high doses, this compound can cause bleeding and promote potassium loss, leading to hypokalemia . In animal models, the stability of aminoglycosides in the presence of this compound varies, with amikacin being the most stable .

Metabolic Pathways

This compound is involved in metabolic pathways that interfere with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain, preventing the formation of cross-links between peptidoglycan strands . This inhibition disrupts the bacterial cell wall synthesis pathway, leading to cell lysis and death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through renal excretion . It has a bioavailability of 30 to 40% and a protein binding rate of 30 to 60% . This compound’s distribution within the body is influenced by its ability to resist degradation by beta-lactamase enzymes and its stability in acidic environments .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets penicillin-binding proteins involved in peptidoglycan synthesis, leading to the inhibition of cell wall formation and subsequent cell lysis . The localization of this compound within the cell wall is critical for its activity and function as an antibiotic .

Properties

IUPAC Name

(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPNZSSZRUTDAP-UWFZAAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4800-94-6 (di-hydrochloride salt)
Record name Carbenicillin [INN:BAN]
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DSSTOX Substance ID

DTXSID6048464
Record name Carbenicillin
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Molecular Weight

378.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbenicillin
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Solubility

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L
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Mechanism of Action

Free carbenicillin is the predominant pharmacologically active fraction of the salt. Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria. Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that carbenicillin interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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CAS No.

4697-36-3
Record name Carbenicillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does carbenicillin exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the bacterial cytoplasmic membrane. [, , ] This binding interferes with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This ultimately leads to cell lysis and bacterial death.

Q2: What is the molecular structure of this compound?

A2: this compound has the following structural characteristics:

    Q3: How stable is this compound under different conditions?

    A3: this compound exhibits varying stability depending on the pH and formulation. In acidic conditions (e.g., gastric acid), this compound undergoes degradation, making oral administration challenging. [] This has led to the development of acid-stable prodrugs like indanyl this compound. [, ] At pH 7.0 and 37°C, the predicted half-lives for this compound production from its prodrugs, indanyl this compound and this compound phenyl sodium, are 17 hours and 8.5 hours, respectively. [] β-Lactams of these prodrugs are significantly more stable than this compound disodium at lower pH values. []

    Q4: Are there any compatibility issues with this compound and other drugs?

    A4: Yes, this compound has been shown to inactivate aminoglycoside antibiotics (e.g., gentamicin, tobramycin, amikacin) both in vitro and in patients with renal failure. [, ] This inactivation is time and concentration-dependent. [] Therefore, careful dose adjustments and serum level monitoring are crucial when administering this compound alongside aminoglycosides.

    Q5: How is this compound absorbed and distributed in the body?

    A5: this compound is not well absorbed orally due to its susceptibility to degradation by gastric acid. [] Intravenous administration achieves high serum levels, but these decline rapidly due to renal excretion. [] this compound's distribution into the cerebrospinal fluid is limited, reaching levels around 15% of serum concentrations. [] Probenecid can increase serum levels by interfering with renal excretion. [] In patients with renal impairment, serum levels persist for longer durations. [, ]

    Q6: Has this compound been tested in clinical settings?

    A6: Yes, multiple clinical studies have evaluated this compound's efficacy. For example, a study examined its use in patients with cystic fibrosis experiencing pulmonary Pseudomonas infections. [] While this compound successfully eliminated Pseudomonas in some patients, recolonization occurred later. [] Other studies assessed its efficacy in treating urinary tract infections [] and in combination with gentamicin for various infections in patients with leukemia and marrow aplasia. []

    Q7: What are the known mechanisms of resistance to this compound?

    A7: Pseudomonas aeruginosa can develop resistance to this compound through various mechanisms. One major contributor is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , ] Additionally, alterations in PBPs can decrease their affinity for this compound, making the bacteria less susceptible. [] Reduced permeability of the outer membrane, hindering this compound's entry into the bacterial cell, is another resistance mechanism. []

    Q8: Are there any strategies to improve the delivery of this compound to specific sites of infection?

    A8: While the provided research doesn't directly address targeted drug delivery strategies for this compound, it does mention the development of prodrugs like indanyl this compound to enhance oral absorption. [, ] By improving acid stability, these prodrugs aim to overcome the limitations of this compound's degradation in the stomach, potentially enhancing its delivery to the urinary tract for treating infections.

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